molecular formula C32H28BrNO5 B340293 2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

Cat. No.: B340293
M. Wt: 586.5 g/mol
InChI Key: VRBJGNQCZNVEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate is a complex organic compound It features a bromophenyl group, an oxoethyl group, and a hexanoate ester linked to a tetrahydro epipyrroloanthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl oxoethyl intermediate, followed by the introduction of the hexanoate ester group. The final step involves the coupling of the tetrahydro epipyrroloanthracene moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxoethyl group or the tetrahydro epipyrroloanthracene moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-oxoethyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-anthracen-13(10H)-yl)hexanoate
  • 2-(4-chlorophenyl)-2-oxoethyl 6-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H28BrNO5

Molecular Weight

586.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

InChI

InChI=1S/C32H28BrNO5/c33-20-15-13-19(14-16-20)25(35)18-39-26(36)12-2-1-7-17-34-31(37)29-27-21-8-3-4-9-22(21)28(30(29)32(34)38)24-11-6-5-10-23(24)27/h3-6,8-11,13-16,27-30H,1-2,7,12,17-18H2

InChI Key

VRBJGNQCZNVEAE-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CCCCCC(=O)OCC(=O)C6=CC=C(C=C6)Br

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CCCCCC(=O)OCC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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